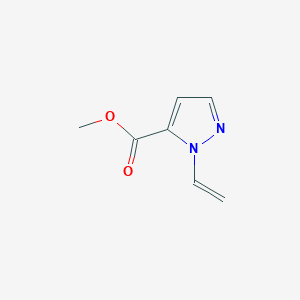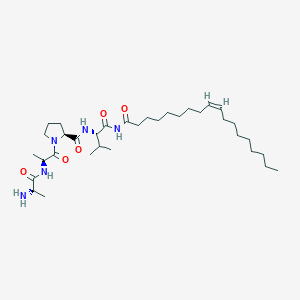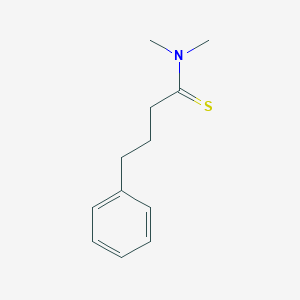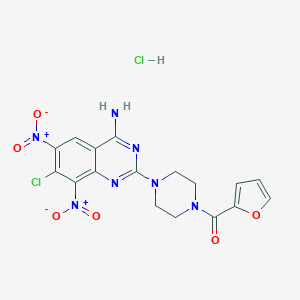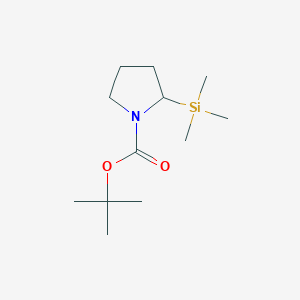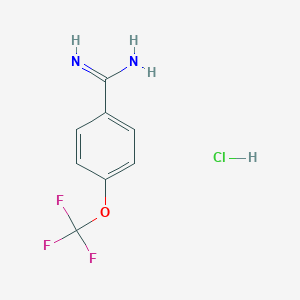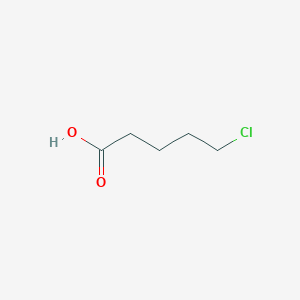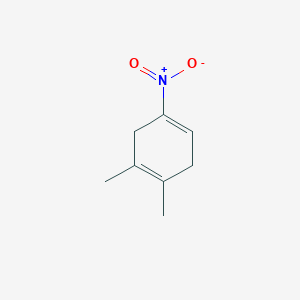
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is a chemical compound that has been studied extensively for its potential applications in various fields. It is a yellow crystalline solid that is primarily used in organic synthesis and has been shown to have a wide range of biological and physiological effects.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is not fully understood, but it is believed to act as a radical scavenger and antioxidant. It has been shown to inhibit lipid peroxidation and to protect against oxidative stress. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and to inhibit lipid peroxidation. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to have neuroprotective effects and to protect against ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene in lab experiments is its ability to act as a radical scavenger and antioxidant. This makes it useful in studies of oxidative stress and lipid peroxidation. Additionally, its anti-inflammatory and anti-tumor properties make it useful in studies of cancer and inflammation. However, one limitation of using 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is its potential toxicity, which must be taken into account when conducting experiments.
Direcciones Futuras
There are a number of future directions for research involving 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene. One area of research is the development of new compounds based on 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene that have improved properties for use in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene and its potential applications in other areas, such as neuroprotection and ischemia-reperfusion injury. Finally, more research is needed to fully understand the potential toxicity of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene and to develop safer compounds for use in lab experiments and potential medical applications.
Conclusion:
In conclusion, 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is a chemical compound that has been studied extensively for its potential applications in various fields. It is primarily used in organic synthesis and has been shown to have a wide range of biological and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in various areas, as well as to develop safer compounds for use in lab experiments and potential medical applications.
Métodos De Síntesis
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene can be synthesized through a number of different methods, including the nitration of 1,2-dimethylcyclohexadiene with nitric acid and sulfuric acid. This reaction yields a mixture of isomers, which can be separated through column chromatography. Another method involves the reaction of 1,2-dimethylcyclohexadiene with nitric oxide and oxygen in the presence of a catalyst. This method yields a higher yield of the desired isomer and is more efficient than the nitration method.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene has been used in a variety of scientific research applications, including as a starting material for the synthesis of other compounds. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a treatment for cancer that involves the use of light to activate a photosensitizing agent. Additionally, 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene has been studied for its potential use as a probe in electron paramagnetic resonance spectroscopy.
Propiedades
Número CAS |
111905-36-3 |
|---|---|
Nombre del producto |
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1,2-dimethyl-4-nitrocyclohexa-1,4-diene |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h4H,3,5H2,1-2H3 |
Clave InChI |
TXQQOUZIYJCZLI-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=CC1)[N+](=O)[O-])C |
SMILES canónico |
CC1=C(CC(=CC1)[N+](=O)[O-])C |
Sinónimos |
1,4-Cyclohexadiene, 1,2-dimethyl-4-nitro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





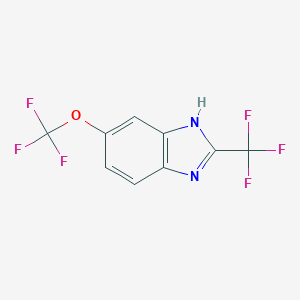
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
